molecular formula C22H24ClN5O2 B3325414 Deudomperidone CAS No. 2121525-08-2

Deudomperidone

Cat. No.: B3325414
CAS No.: 2121525-08-2
M. Wt: 429.9 g/mol
InChI Key: FGXWKSZFVQUSTL-GYABSUSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deudomperidone, also known by its developmental code name CIN-102, is an investigational deuterated form of domperidone that functions as a selective antagonist of dopamine D2 and D3 receptors . Its primary research application is in the study of gastrointestinal motility disorders, particularly gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction . The compound is noted for its peripheral selectivity, which is a key subject of investigation as it is suggested to limit activity within the central nervous system . From a molecular perspective, this compound is a small molecule with the chemical formula C22H20ClD4N5O2 and a molar mass of 429.94 g·mol⁻¹ . The strategic deuteration, wherein hydrogen atoms at specific positions on one of the benzimidazolone rings are replaced with deuterium, is a subject of research to determine if it confers improved metabolic properties compared to the non-deuterated domperidone . Researchers are exploring whether this molecular modification can lead to a more favorable pharmacokinetic profile, such as a prolonged half-life or reduced formation of specific metabolites, while maintaining the prokinetic and antiemetic efficacy associated with dopamine receptor blockade in the gut . This compound is currently in Phase 2 clinical trials for the treatment of diabetic and idiopathic gastroparesis . Its development highlights a ongoing research interest in targeting peripheral dopamine receptors to manage symptoms like nausea, vomiting, and abdominal discomfort associated with impaired gastric motility . This compound is supplied for research purposes only and is not approved for diagnostic or therapeutic use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i1D,2D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWKSZFVQUSTL-GYABSUSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCCN3CCC(CC3)N4C5=C(C=C(C=C5)Cl)NC4=O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121525-08-2
Record name DEUDOMPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0VIB0W8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Deudomperidone and Analogs

Strategies for Site-Selective Deuterium (B1214612) Incorporation

Achieving site-selective deuterium incorporation is paramount to ensure that the deuterium atoms are placed at metabolically vulnerable "soft spots" within the molecule, thereby modulating its pharmacokinetic profile without compromising therapeutic efficacy.

Catalytic methods offer efficient and often selective ways to introduce deuterium. These techniques typically involve the use of metal catalysts in the presence of a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O or CD₃OD nih.govanr.frresearchgate.netthieme-connect.com. For instance, transition metal catalysts, including those based on palladium, platinum, ruthenium, and nickel, have been instrumental in various hydrogen isotope exchange (HIE) reactions and reductive deuteration processes nih.govanr.frresearchgate.netthieme-connect.com. Emerging methods also explore photocatalysis and electrochemistry for site-selective deuteration nih.gov. Biocatalytic approaches, utilizing enzymes, are also gaining traction for enantioselective deuteration, offering mild conditions and high selectivity nih.govnih.gov.

Hydrogen Isotope Exchange (HIE) is a common strategy where hydrogen atoms on the molecule are directly replaced by deuterium atoms nih.govresearchgate.netthieme-connect.comresearchgate.net. This can be achieved under acidic, basic, or metal-catalyzed conditions nih.govresearchgate.netthieme-connect.comresearchgate.net. The selectivity of HIE can be influenced by the catalyst, reaction conditions, and the presence of directing groups, which can guide the deuterium incorporation to specific sites nih.govanr.frresearchgate.netresearchgate.net. For example, specific catalysts can facilitate HIE on aromatic or heteroaromatic substrates, or even at unactivated C-H bonds nih.govanr.frresearchgate.netthieme-connect.comresearchgate.net.

Designing synthetic routes for deuterated compounds often involves retrosynthetic analysis that specifically accounts for the deuterium labels. This might involve starting with commercially available deuterated building blocks or designing synthetic pathways that introduce deuterium at key stages nih.govgoogle.comosaka-u.ac.jp. For deudomperidone, specific deuteration at the tetradeuterio-1H-benzimidazol-2-one moiety has been reported, suggesting synthetic routes that incorporate deuterated precursors for this part of the molecule wikipedia.orgama-assn.orgnih.govhodoodo.com. Patent literature describes methods involving the reaction of deuterated 1,2-diaminobenzene derivatives with carbonyl species, followed by subsequent coupling steps to assemble the deuterated scaffold googleapis.com.

Enantioselective Synthesis and Stereochemical Considerations

While this compound itself is described as achiral nih.gov, enantioselective synthesis is a crucial aspect of drug development when dealing with chiral molecules. If a deuterated analog were chiral, ensuring the correct enantiomer would be synthesized is vital. Deuterium can itself introduce chirality, a concept explored in "deuterium-enabled chiral switching" (DECS), where deuterium substitution at a chiral center can stabilize individual enantiomers acs.org. Research into asymmetric deuteration methods, often employing chiral catalysts or biocatalysts, aims to achieve high enantioselectivity in deuterium incorporation nih.govnih.govmarquette.eduorganic-chemistry.orgoup.comrsc.org. These methods are essential for producing enantiomerically pure deuterated drugs, where stereochemistry plays a critical role in efficacy and safety nih.govacs.orgmarquette.edu.

Characterization of Deuterium Incorporation and Isotopic Purity

Accurate characterization of deuterium incorporation is critical to confirm the identity of the deuterated compound and to determine its isotopic purity. This ensures that the drug candidate possesses the intended deuterium substitution pattern and the desired level of enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is a cornerstone for confirming the presence and location of deuterium atoms within a molecule nih.govrsc.orgrsc.orgrsc.orgosti.govrsc.orgresearchgate.netornl.gov. By observing the disappearance or significant reduction of proton signals at specific positions and, if applicable, the appearance of signals in the ²H NMR spectrum, the extent of deuteration can be assessed. Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS) coupled with techniques like Liquid Chromatography (LC-MS), is indispensable for determining isotopic purity and confirming the molecular weight of the deuterated species nih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net. LC-ESI-HR-MS allows for the extraction and integration of isotopic ions, enabling the calculation of the precise percentage of deuterium incorporation rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net. NMR analysis can also provide insights into the relative percent isotopic purity and confirm the structural integrity of the labeled atoms rsc.orgrsc.org.

Molecular Pharmacology and Receptor Interaction Studies Preclinical Focus

Deudomperidone's Interaction with Dopamine (B1211576) D2 and D3 Receptors

This compound functions as an antagonist at dopamine D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes, including gastrointestinal motility and emesis.

Quantitative radioligand binding assays are fundamental in characterizing the affinity and density of receptors for a given ligand. These assays typically involve incubating receptor preparations with a radiolabeled ligand in the presence or absence of competing unlabeled compounds to determine binding parameters such as dissociation constant (Kd) and maximum binding capacity (Bmax) labome.comsci-hub.senih.gov. While specific quantitative radioligand binding assay data for this compound are not detailed in the provided literature, it is established as a dopamine D2 and D3 receptor antagonist cindome.comcinrx.combarchart.combusinesswire.com.

Domperidone (B1670879), the parent compound from which this compound is derived through deuteration, exhibits high binding affinity for dopamine D2 and D3 receptors. This information provides a foundational understanding of this compound's expected receptor interaction profile.

Receptor SubtypeBinding Affinity (Ki)
Dopamine D20.07 nM (Domperidone)
Dopamine D30.61 nM (Domperidone)

Note: The affinity values presented above are for Domperidone. This compound, as a deuterated analogue designed to maintain efficacy, is expected to exhibit a similar binding affinity profile.

In vitro binding affinity and selectivity profiling are crucial for understanding a compound's pharmacological specificity and potential for off-target effects. This compound is characterized as a peripherally selective dopamine D2/D3 receptor antagonist cinrx.combusinesswire.com. This peripheral selectivity is a key design feature, suggesting that this compound primarily exerts its effects in the gastrointestinal tract rather than crossing the blood-brain barrier (BBB) to a significant extent cindome.combusinesswire.com. This contrasts with some other dopamine antagonists that can penetrate the central nervous system (CNS), potentially leading to neurological side effects cindome.com.

Selectivity profiling would typically involve assessing this compound's binding affinity across a panel of dopamine receptor subtypes (D1, D2, D3, D4, D5) and other relevant receptors (e.g., serotonin, adrenergic receptors) to quantify its specificity nih.govnih.gov. The peripheral action implies a lower affinity or limited BBB penetration for CNS-acting receptors, contributing to a potentially improved tolerability profile compared to centrally acting agents cindome.combusinesswire.com.

Computational Modeling and Docking Simulations of Ligand-Receptor Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and understanding ligand-receptor interactions at an atomic level.

Molecular docking simulates the binding of a ligand to a target receptor by predicting the preferred orientation and conformation of the ligand within the receptor's binding site nih.govjscimedcentral.comjddtonline.info. This process aims to identify the most stable ligand-receptor complex and estimate the binding energy. Key molecular interactions, such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic interactions, are analyzed to elucidate the structural basis of binding affinity and selectivity nih.govjscimedcentral.comjddtonline.info. For this compound, docking studies would typically model its interaction with the binding pockets of D2 and D3 receptors, identifying critical amino acid residues involved in these interactions and contributing to its antagonistic activity nih.gov.

Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic behavior of ligand-receptor complexes over time nih.govmdpi.com. These simulations model the movement of atoms and molecules, allowing for the assessment of conformational stability, flexibility, and the dynamic nature of binding events nih.govjscimedcentral.com. By simulating these movements, MD can refine docking poses, explore conformational ensembles, and provide a more comprehensive understanding of how this compound interacts with its target receptors, including how conformational changes in the receptor might influence binding nih.govnih.govmdpi.com.

Mechanistic Elucidation of Signaling Pathways Triggered by this compound

Dopamine D2 and D3 receptors are primarily coupled to inhibitory G proteins (Gi/o), which modulate intracellular signaling cascades. Activation of these receptors typically leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and downstream protein kinase A (PKA) activity mdpi.comnih.gov. Furthermore, D2 and D3 receptor activation can modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and closing voltage-gated calcium channels mdpi.com.

As a D2/D3 receptor antagonist, this compound would block these signaling pathways. By preventing the binding of endogenous dopamine to its receptors, this compound inhibits the downstream effects mediated by Gi/o protein coupling. This antagonism in the periphery is believed to underpin its prokinetic effects (enhancing gastrointestinal motility) and antiemetic properties (reducing nausea and vomiting) cindome.com. The peripheral selectivity ensures that these modulations occur predominantly in the gastrointestinal tract, minimizing potential CNS-related effects associated with central dopamine receptor blockade.

Compound Names Mentioned:

this compound

Domperidone

G-Protein Coupling and Downstream Effector Modulation

Dopamine D2 and D3 receptors are classified as G protein-coupled receptors (GPCRs) and predominantly signal through inhibitory G proteins, specifically those of the Gi/o family nih.govfrontiersin.orgnih.govproteopedia.org. Upon binding of this compound, these receptors undergo a conformational change that facilitates coupling with the intracellular Gi/o protein complex. This interaction leads to the dissociation of the Gαi subunit from the Gβγ dimer, which subsequently modulates the activity of various downstream effector proteins.

A key effector regulated by Gi/o protein signaling is adenylyl cyclase (AC). Activation of Gi/o proteins inhibits AC, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels frontiersin.orgproteopedia.orgnih.gov. cAMP serves as a crucial second messenger, influencing the activity of protein kinase A (PKA). PKA, in turn, regulates the phosphorylation of numerous target proteins, impacting cellular signaling pathways and gene expression. By inhibiting AC and thereby reducing cAMP, this compound's antagonism of D2/D3 receptors is expected to decrease PKA activity, altering the phosphorylation status of downstream targets such as DARPP-32 frontiersin.orgnih.govfrontiersin.org.

Beyond the canonical AC pathway, Gi/o proteins can also influence other effectors, including certain ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels frontiersin.orgnih.gov. The specific modulation of these downstream effectors by this compound at the D2 and D3 receptors, beyond the well-established Gi/o-mediated inhibition of adenylyl cyclase, would necessitate dedicated preclinical experimental data.

Data Table:

Note: Specific quantitative preclinical data, such as EC50 values for G-protein activation or cAMP inhibition, for this compound's interaction with dopamine D2/D3 receptors and their downstream effectors is not readily available in the publicly searched literature. Consequently, a data table detailing these specific experimental findings for this compound cannot be generated. The information provided herein is based on the established pharmacology of D2/D3 receptors.

Arrestin Recruitment and Receptor Internalization Studies (Preclinical)

In addition to G protein-dependent signaling, GPCRs, including dopamine D2 and D3 receptors, can engage in G protein-independent signaling pathways, notably through the recruitment of β-arrestin proteins nih.govcolumbiapsychiatry.orgdrugbank.comfrontiersin.orgnih.govdiscoverx.comnih.gov. Following receptor activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the activated receptor frontiersin.orgnih.gov. This interaction is critical for receptor desensitization, as it sterically hinders G protein coupling nih.govfrontiersin.org. Furthermore, β-arrestins function as scaffolding proteins, facilitating receptor internalization from the plasma membrane into endosomes, a process typically mediated by clathrin-coated pits proteopedia.orgnih.govfrontiersin.orgmdpi.com. Receptor internalization is a significant mechanism for receptor desensitization and subsequent resensitization or degradation.

The kinetics and extent of β-arrestin recruitment and subsequent receptor internalization can vary considerably based on the specific ligand, receptor, and cellular environment nih.govdrugbank.comfrontiersin.org. While dopamine D2 and D3 receptors are known to undergo β-arrestin-mediated internalization, the precise profile of this compound in these processes has not been detailed in the publicly accessible scientific literature. As an antagonist, this compound's interaction with the receptor may influence its conformation in a manner that affects its affinity for GRKs and subsequently β-arrestins, potentially leading to altered internalization kinetics compared to agonists.

Data Table:

Note: Specific quantitative preclinical data, such as EC50 values for β-arrestin recruitment or receptor internalization rates, for this compound at dopamine D2/D3 receptors is not publicly available in the searched literature. Therefore, a data table presenting these specific experimental findings for this compound cannot be generated. The information presented here is derived from the general understanding of GPCR and dopamine receptor signaling pathways involving β-arrestins.

Preclinical Pharmacodynamic Investigations and Mechanistic Insights

Pharmacological Effects in Experimental Animal Models

Neuropharmacological Assessment in Preclinical Models (Excluding CNS Side Effects)The neuropharmacological assessment of Deudomperidone in preclinical models would focus on its peripheral nervous system effects, particularly within the enteric nervous system and on peripheral dopaminergic and serotonergic pathways. This would involve evaluating its impact on neuronal signaling, neurotransmitter release, and receptor modulation in the gut and other peripheral sites. Studies might use electrophysiological recordings from isolated enteric ganglia or measure changes in neurotransmitter levels in peripheral tissues following this compound administration. The exclusion of central nervous system (CNS) side effects means the focus remains strictly on peripheral mechanisms of action relevant to its gastrointestinal and antiemetic properties, without exploring effects on brain regions or potential CNS-related adverse events.

Compound List:

this compound

Domperidone (B1670879)

Metabolic Biotransformation Pathways in Vitro and Preclinical Models

Enzymatic Metabolism of Deudomperidone In Vitro

In vitro studies, predominantly using human liver microsomes (HLMs) and recombinant enzymes, have been crucial in identifying the enzymatic pathways responsible for the metabolism of the non-deuterated parent compound, domperidone (B1670879). These findings provide a direct framework for understanding the metabolism of this compound.

The metabolism of domperidone is overwhelmingly mediated by the cytochrome P450 (CYP) system, a superfamily of enzymes responsible for the oxidative biotransformation of a vast number of drugs. mdpi.com Extensive research has identified CYP3A4 as the principal isoenzyme responsible for the primary metabolic pathways of domperidone. nih.govnih.govresearchgate.net

Key findings from in vitro studies on domperidone include:

Major Metabolic Pathways: The two main routes of metabolism are aromatic hydroxylation and oxidative N-dealkylation. nih.govresearchgate.net

Primary Enzyme Involvement: Studies using HLMs, recombinant human CYP enzymes, chemical inhibitors, and monoclonal antibodies consistently show that CYP3A4 is the major catalyst for both hydroxylation and N-dealkylation of domperidone. nih.govnih.govresearchgate.net The formation of domperidone's main metabolites shows excellent correlation with the enzymatic markers of CYP3A4/5. nih.govresearchgate.net

Inhibitor Studies: Ketoconazole, a potent and selective inhibitor of CYP3A4, significantly decreases the formation rate of all major domperidone metabolites by 75-88%. nih.govnih.gov In contrast, inhibitors of other CYP isoenzymes have minimal effect. nih.gov

Minor Enzyme Contributions: While CYP3A4 is dominant, other isoenzymes such as CYP1A2, CYP2B6, CYP2C8, and CYP2D6 have been shown to catalyze the hydroxylation of domperidone to a much lesser extent. nih.govresearchgate.net CYP3A5 also metabolizes domperidone, but at a significantly lower rate than CYP3A4. nih.gov

Enzyme FamilySpecific IsoenzymeRole in Domperidone MetabolismSupporting Evidence
Cytochrome P450 (CYP) CYP3A4 Major enzyme responsible for both aromatic hydroxylation and N-dealkylation. nih.govnih.govresearchgate.netHigh correlation with CYP3A4 markers; significant inhibition by ketoconazole; high activity in recombinant enzyme systems. nih.govnih.gov
CYP3A5Minor contributor to metabolism.Metabolizes domperidone at a much lower rate than CYP3A4. nih.gov
CYP1A2, CYP2B6, CYP2C8, CYP2D6Minor contributors to hydroxylation.Catalyze hydroxylation but are not the primary pathways. nih.gov
Transferases UGTs, SULTsPhase II conjugation of hydroxylated metabolites.Identification of glucuronidated and sulfated metabolites in vivo. nih.gov

While CYP-mediated oxidation represents the primary Phase I metabolic route for domperidone, non-CYP enzymes are involved in subsequent Phase II conjugation reactions. Studies have identified glucuronidated and sulfated metabolites of domperidone, indicating the involvement of Uridine diphosphate-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). nih.gov These enzymes conjugate the hydroxylated metabolites formed by CYPs, increasing their water solubility and facilitating their elimination.

The introduction of deuterium (B1214612) in this compound plays a critical role in modulating these metabolic pathways. The core principle is the kinetic isotope effect (KIE) . researchgate.netnih.gov A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. researchgate.net Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when hydrogen is replaced with deuterium.

For this compound, this effect is expected to:

Reduce the Rate of CYP3A4-Mediated Metabolism: Since the primary metabolic pathways of hydroxylation and N-dealkylation involve C-H bond cleavage, deuteration at these "soft spots" slows down the rate of metabolism by CYP3A4. nih.govjuniperpublishers.com

Potentially Alter Metabolic Pathways: By slowing the primary CYP3A4 pathway, deuteration may cause a "metabolic switch" or "shunt," where alternative, previously minor, metabolic pathways (including those mediated by other CYPs or non-CYP enzymes) become more prominent. nih.govplos.orgnih.gov

Impact of Deuteration on Metabolic Stability and Kinetics

The strategic deuteration of domperidone to create this compound is designed to improve its metabolic stability, leading to an enhanced pharmacokinetic profile. wikipedia.orgcinrx.com This is achieved by directly influencing the kinetics of metabolite formation.

The metabolic profile of this compound is expected to be qualitatively similar to that of domperidone, producing the same metabolites but with deuterium atoms incorporated at the modified positions. researchgate.net However, the quantitative profile—the relative amounts and formation rates of these metabolites—is expected to differ significantly.

The intended effects of deuteration on the metabolic profile include:

Increased Metabolic Stability: By slowing the rate of breakdown by enzymes like CYP3A4, this compound remains in its active parent form for a longer duration. juniperpublishers.comnih.gov

Extended Half-Life and Reduced Peak Concentration: Clinical and preclinical development aims to leverage this increased stability to extend the drug's half-life and blunt the maximum plasma concentration (Cmax) compared to domperidone, potentially improving its therapeutic window. cinrx.comcinrx.com

Altered Metabolite Ratios: Due to metabolic switching, the ratio of different metabolites may be altered. For instance, if deuteration significantly slows aromatic hydroxylation, a greater proportion of the drug might be metabolized via N-dealkylation, or vice-versa, depending on the site of deuteration. plos.orgnih.gov

The kinetic isotope effect is the quantitative measure of how deuterium substitution affects the rate of a chemical reaction. In the context of drug metabolism, it is typically expressed as the ratio of the reaction rate for the non-deuterated compound to the rate for the deuterated compound (KIE = kH/kD). A KIE greater than 1 indicates that the deuterated compound is metabolized more slowly.

For domperidone, the kinetics of the formation of its three primary metabolites by CYP3A4 in human liver microsomes have been characterized and follow Michaelis-Menten kinetics. nih.govresearchgate.net

MetaboliteMetabolic PathwayMean Km (µM)Mean Vmax (pmol/min/mg protein)
M-I (2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid)N-dealkylation12.4165
M-II (5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one)N-dealkylation11.9100
M-III (5-hydroxydomperidone)Aromatic Hydroxylation12.6330

Data derived from in vitro studies of domperidone in human liver microsomes. nih.gov

For this compound, the kinetic isotope effect would manifest as:

Lower Vmax: The maximum rate of metabolite formation (Vmax) is expected to be lower for the deuterated pathways compared to the corresponding pathways for domperidone.

Identification and Structural Elucidation of Deuterated Metabolites

The metabolites of this compound are the deuterated analogs of those identified for domperidone. The primary oxidative metabolites of domperidone have been well-characterized. nih.gov

Major Identified Metabolites of Domperidone:

Mono-hydroxylated metabolites (e.g., 5-hydroxydomperidone): Resulting from aromatic hydroxylation. nih.govnih.gov

N-dealkylated metabolites: Including 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid and 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one. nih.govresearchgate.net

Di-hydroxylated metabolites: Formed through further oxidation. nih.gov

Phase II Conjugates: Glucuronide and sulfate conjugates of the hydroxylated metabolites. nih.gov

The structural elucidation of these metabolites and their deuterated counterparts relies on modern analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). taylorandfrancis.com In this method, metabolites are first separated chromatographically and then ionized and fragmented in the mass spectrometer.

The identification of a deuterated metabolite is confirmed by:

Mass Shift: The key identifying feature is the increase in the molecular mass of the metabolite corresponding to the number of deuterium atoms it contains. Each deuterium atom adds approximately 1.006 mass units compared to a hydrogen atom.

Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum can confirm the location of the metabolic modification. This pattern would be nearly identical to that of the non-deuterated metabolite, but the masses of the fragments containing the deuterium label would be shifted. nih.gov

This analytical approach allows for the precise identification and characterization of the metabolic products of this compound, confirming the pathways of biotransformation and the impact of isotopic substitution.

Structure Activity Relationship Sar and Ligand Design Studies

Systematic SAR Studies of Deudomperidone Analogs and Derivatives

Design and Synthesis of Derivatives with Targeted Structural Modifications

The synthesis of this compound analogs involves strategic modifications to the core structure of its parent compound, domperidone (B1670879). Domperidone itself is synthesized through the coupling of two primary intermediates: a substituted benzimidazolone moiety and a piperidine derivative. This modular synthesis allows for targeted structural changes at various positions to probe their impact on biological activity.

Key areas of structural modification in domperidone analogs include:

The Benzimidazolone Moiety: Alterations to the substituents on this ring system can influence lipophilicity and electronic properties, which in turn can affect receptor binding and pharmacokinetic properties.

The Piperidine Linker: The length and nature of the alkyl chain connecting the two benzimidazolone rings via the piperidine core are critical. Variations in this linker can alter the spatial orientation of the key pharmacophoric elements, impacting how the molecule fits into the receptor's binding pocket.

The Substituted Benzimidazolone on the Piperidine Ring: Modifications to the chloro-substituted benzimidazolone group, which is attached to the piperidine ring, can significantly affect binding affinity and selectivity for dopamine (B1211576) receptor subtypes.

The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available precursors. For instance, the core benzimidazolone structure can be prepared by reacting o-phenylenediamines with urea or other carbonyl-containing reagents. Subsequent N-alkylation with a dihaloalkane introduces the linker, which can then be coupled with the second key intermediate, the substituted piperidinyl-benzimidazolone.

Correlation of Structural Changes with Receptor Binding and Functional Activity

The synthesized analogs of domperidone are then subjected to a battery of in vitro assays to determine their affinity for dopamine D2 and D3 receptors and their functional activity as antagonists. Radioligand binding assays are commonly employed to measure the binding affinity, typically expressed as the inhibition constant (Ki). Functional assays, such as those measuring the inhibition of dopamine-induced signaling pathways, provide information on the antagonist potency (e.g., IC50 or pA2 values).

Systematic analysis of these data reveals critical SAR trends:

Importance of the Benzimidazolone Pharmacophore: The benzimidazolone moiety is a well-established pharmacophore for dopamine D2 receptor antagonists. Its presence is generally crucial for high-affinity binding.

Optimal Linker Length: Studies have shown that a three-carbon (propyl) linker between the two nitrogen atoms of the piperazine (or in this case, the piperidine connection to the benzimidazolone) is often optimal for D2 receptor antagonism. Deviations from this length can lead to a significant loss of activity.

These SAR studies provide a detailed map of the chemical features required for potent dopamine receptor antagonism within this class of compounds. This knowledge is invaluable for the design of new analogs with improved properties.

Compound/ModificationReceptor Affinity (Ki, nM) - D2 ReceptorFunctional Activity (IC50, nM) - D2 AntagonismKey Structural Feature
Domperidone 0.1 - 0.4 mdpi.com-Parent compound with propyl linker and chloro-benzimidazolone.
Analog with Ethyl Linker Lower AffinityWeaker AntagonismShorter alkyl chain between key pharmacophores.
Analog with Butyl Linker Lower AffinityWeaker AntagonismLonger alkyl chain, altering spatial orientation.
Analog without Chloro group Reduced AffinityReduced PotencyDecreased lipophilicity and altered electronics at a key binding region.
Analog with Fluoro group Similar or slightly reduced affinitySimilar or slightly reduced potencyHalogen substitution can modulate binding.

Computational Chemistry Approaches in this compound Ligand Design

In recent years, computational chemistry has become an indispensable tool in drug discovery, enabling the rational design of ligands with desired properties. For deudomomperidone and its analogs, computational approaches provide a deeper understanding of their interactions with dopamine receptors at the molecular level and help predict the activity of novel, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dopamine D2 antagonists like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

In a typical 3D-QSAR study, a set of structurally related molecules with known biological activities (e.g., receptor binding affinities) are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS).

A universal 3D-QSAR model for dopamine D2 receptor antagonists has been developed, which can be applied to diverse chemical classes, including benzimidazole derivatives. nih.govresearchgate.netijpsdronline.comresearchgate.net These models generate contour maps that visualize the regions where certain physicochemical properties are favorable or unfavorable for activity. For instance, a CoMFA steric contour map might show that bulky substituents are favored in one region of the molecule for enhanced receptor binding, while they are disfavored in another. Similarly, electrostatic contour maps can indicate where positive or negative electrostatic potentials are beneficial for activity.

These QSAR models serve as predictive tools to estimate the activity of newly designed this compound analogs before their synthesis, thereby prioritizing the most promising candidates and saving significant time and resources.

Pharmacophore Modeling for this compound Scaffolds

Pharmacophore modeling is another crucial computational technique that focuses on identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target. For this compound, the key pharmacophoric features for dopamine D2 receptor antagonism typically include:

Aromatic/Hydrophobic Regions: Corresponding to the benzimidazolone rings.

A Hydrogen Bond Acceptor: Often located on the carbonyl oxygen of the benzimidazolone moiety.

A Positively Ionizable Feature: Represented by the basic nitrogen atom in the piperidine ring, which is protonated at physiological pH.

Pharmacophore models can be developed using two main approaches: ligand-based and structure-based. Ligand-based models are generated by superimposing a set of active molecules and extracting their common chemical features. Structure-based models are derived from the 3D structure of the ligand-receptor complex, identifying the key interaction points between the ligand and the receptor's binding site.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach can lead to the discovery of new chemical scaffolds with the potential for dopamine D2 receptor antagonism. Furthermore, the pharmacophore model provides a clear and intuitive representation of the key molecular interactions, guiding medicinal chemists in the design of new this compound analogs with optimized receptor binding.

Advanced Analytical and Biophysical Characterization for Research Purposes

High-Resolution Mass Spectrometry for Precise Structural Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass and elemental composition of a compound, thereby confirming its identity and purity. For Deudomperidone, HRMS can provide highly accurate mass measurements, which are critical for distinguishing it from potential isobaric impurities and for confirming the presence and location of deuterium (B1214612) atoms.

Hydrogen/Deuterium Exchange Mass Spectrometry for Conformational Insights

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe protein structure, dynamics, and interactions by monitoring the exchange rate of hydrogen atoms with deuterium in a solvent rsc.orgthermofisher.comnih.gov. While primarily applied to proteins, the principle can be extended to study small molecules in complex environments or to understand the exchange dynamics of labile hydrogens within the molecule itself, although this is less common for small molecule structural elucidation. For this compound, HDX-MS, if applied to its interaction with a target protein, could map regions of the protein that undergo conformational changes upon binding, or conversely, identify regions of this compound that are protected or exposed upon binding to its target, offering insights into the binding interface and mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules. For this compound, NMR can confirm its structure, stereochemistry, and identify different conformers in solution.

Isotope-Edited NMR for Ligand-Target Interaction Mapping

Isotope-edited NMR, often involving ¹³C or ¹⁵N labeling, is a sophisticated method for mapping ligand-binding sites on target proteins vanderbilt.edu. In this approach, the protein or ligand is isotopically labeled, and specific NMR signals are selectively observed or suppressed based on the presence of the isotope. When applied to this compound interacting with its target receptor, isotope-edited NMR could potentially identify specific amino acid residues on the protein that are in close proximity to this compound, thereby mapping the binding interface. This technique provides atomic-level detail about the interaction, complementing other biophysical methods.

Calorimetric Techniques (e.g., Isothermal Titration Calorimetry) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free, solution-based biophysical technique that directly measures the heat released or absorbed during molecular binding events thermofisher.comwikipedia.orgdomainex.co.ukmalvernpanalytical.com. It is considered the gold standard for characterizing the thermodynamics of molecular interactions, providing key parameters such as binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) thermofisher.comwikipedia.orgdomainex.co.uk. For this compound, ITC would be employed to quantify its binding affinity and thermodynamic profile to its biological targets, such as dopamine (B1211576) receptors. This data is crucial for understanding the strength and nature of the drug-target interaction, guiding lead optimization, and predicting efficacy. For instance, ITC can reveal whether binding is primarily driven by favorable enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic effects, conformational changes).

Future Directions and Unexplored Research Avenues for Deudomperidone

Investigation of Potential Polypharmacology and Off-Target Interactions in Research Models

Future research should employ a combination of computational and experimental models to explore these interactions.

Computational Screening: In silico methods, such as target fishing and AI-driven predictive models, can screen deudomperidone against large databases of known protein targets. psychopharmacologyinstitute.commdpi.com This can help generate hypotheses about potential off-target binding that might not be predicted from its structural similarity to domperidone (B1670879) alone.

Experimental Validation: High-throughput screening assays using panels of receptors, enzymes, and ion channels can be used to experimentally validate computationally predicted interactions. This approach would provide a comprehensive profile of this compound's selectivity and identify any clinically relevant off-target activities.

Phenotypic Screening: Utilizing cell-based and model organism assays can reveal unexpected pharmacological effects that may not be apparent from target-based screening alone.

Investigating the polypharmacology of this compound is essential for a complete mechanistic understanding. It could reveal additional therapeutic benefits or provide a molecular basis for potential side effects, thereby contributing to a more complete profile of the compound. nih.gov

Research ApproachObjectiveExamples of Techniques
Computational Modeling Predict potential off-target interactions.Target fishing, molecular docking, AI/deep learning models. mdpi.com
In Vitro Screening Experimentally confirm binding to and activity at various molecular targets.Radioligand binding assays, enzyme inhibition assays, receptor panels.
Cell-Based Assays Assess the functional consequences of target engagement in a cellular context.Reporter gene assays, second messenger analysis, high-content imaging.
Phenotypic Screening Identify unexpected pharmacological effects in complex biological systems.Zebrafish embryo models, yeast-based assays.

Development of Novel Preclinical Models for Enhanced Mechanistic Understanding

The development of this compound for gastroparesis, a complex disorder of delayed gastric emptying, highlights the need for preclinical models that accurately reflect the human disease state. cinrx.comnih.gov While current models, such as streptozotocin-induced diabetic gastroparesis in rodents, have been valuable, they may not fully capture the multifactorial pathophysiology of the condition in humans, which can involve neuropathy, inflammation, and cellular changes. nih.govclinicaltrials.gov

Future research should focus on creating and utilizing more sophisticated preclinical models:

Advanced Animal Models: This includes the development of genetic models that mimic specific aspects of human gastroparesis or the use of larger animal models (e.g., guinea pigs, piglets) that may have greater physiological relevance to human gastrointestinal function. syncrosome.com

In Vitro and Ex Vivo Systems: The use of organoid cultures derived from human gastric tissue and precision-cut tissue slices can provide a platform to study the direct effects of this compound on gastric cells and tissue function in a human-relevant context. pharmaron.com Techniques such as gastric emptying scintigraphy can be adapted for preclinical evaluation. nih.gov

Human-Based Models: Investigating the effects of this compound on full-thickness gastric biopsies obtained endoscopically from patients could offer direct insights into its mechanism of action on human tissue. mayo.edu

By employing these advanced models, researchers can gain a more nuanced understanding of how this compound modulates gastric motility and its effects on the underlying cellular and molecular pathways involved in gastroparesis.

Model TypeDescriptionPotential Application for this compound Research
Rodent Models Chemically-induced (e.g., streptozotocin) or genetic models of diabetes and delayed gastric emptying. nih.govTo study effects on gastric emptying, motility, and underlying neuronal or cellular pathology.
Large Animal Models Models in species such as dogs, pigs, or non-human primates whose GI physiology more closely resembles humans.To evaluate pharmacokinetics and pharmacodynamics in a more translationally relevant system.
In Vitro Cell Culture Primary cultures of gastric smooth muscle cells, neurons, or interstitial cells of Cajal.To dissect the direct cellular mechanisms of drug action.
Ex Vivo Tissue Models Isolated gastric tissue preparations (e.g., muscle strips, whole stomach) maintained in organ baths. pharmaron.comTo assess effects on contractility and electrical activity in an integrated tissue environment.
Human Gastric Organoids 3D cell culture systems derived from human gastric stem cells.To study drug effects on human gastric epithelial and endocrine cell function.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics in Research Models)

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to understanding the systemic effects of this compound. nih.gov These technologies can provide a detailed snapshot of the proteins and small molecules in a biological system, revealing how a drug modulates cellular pathways and physiological processes. nih.govnih.gov

Future research avenues utilizing these technologies include:

Proteomic Profiling: Using mass spectrometry-based proteomics, researchers can analyze changes in the protein expression in gastric tissues from preclinical models treated with this compound. mdpi.com This could identify novel protein targets or pathways that are modulated by the drug, providing deeper insight into its mechanism of action.

Metabolomic Analysis: Metabolomics can be applied to plasma, urine, or fecal samples to identify changes in metabolic pathways in response to this compound treatment. mdpi.comresearchgate.net This could reveal effects on host-microbial co-metabolism, nutrient absorption, or systemic metabolic function, which are often perturbed in gastrointestinal disorders. nih.govmdpi.com

Integrated Multi-Omics: A systems biology approach that integrates data from proteomics, metabolomics, and other omics platforms can provide a holistic view of this compound's biological effects. frontiersin.org This could help in identifying predictive biomarkers of treatment response or uncovering novel therapeutic applications.

By applying these advanced technologies, the scientific community can move beyond a single-target view of this compound and build a comprehensive, network-level understanding of its pharmacological impact.

Omics TechnologyResearch QuestionSample TypesPotential Insights
Proteomics How does this compound alter protein expression and signaling pathways in gastric tissue?Gastric tissue biopsies, cultured cells. mdpi.comIdentification of novel drug targets, understanding of molecular mechanisms of action.
Metabolomics What are the systemic metabolic effects of this compound treatment?Plasma, urine, fecal samples. mdpi.comnih.govDiscovery of biomarkers for drug efficacy, insights into effects on gut microbiota and host metabolism.
Transcriptomics Which genes are differentially expressed in response to this compound?Gastric tissue, peripheral blood mononuclear cells.Understanding of the genomic response to the drug and its downstream effects.

Emerging Synthetic Strategies for Complex Deuterated Pharmaceutical Compounds

The synthesis of deuterated compounds like this compound is a specialized area of medicinal chemistry. jscimedcentral.com The strategic placement of deuterium (B1214612) atoms can significantly alter a drug's metabolic profile, potentially enhancing its therapeutic properties. ckisotopes.com While traditional methods for deuteration exist, the field is continually evolving, with new strategies offering greater efficiency, selectivity, and sustainability. researchgate.net

Future research in this area should focus on:

Photocatalysis and Electrochemistry: Exploring the use of light or electricity to drive deuteration reactions under mild conditions. researchgate.net These green chemistry approaches can offer new ways to access deuterated molecules that are difficult to synthesize using traditional methods.

Precision Deuteration: Advancing synthetic methods that allow for the precise installation of deuterium at specific molecular positions ("precision deuteration"). nih.gov This level of control is crucial for fine-tuning the pharmacokinetic properties of a drug and requires sophisticated synthetic and analytical techniques. nih.gov

Biosynthesis: Investigating the use of engineered enzymes or microorganisms to produce deuterated compounds. clearsynth.comresearchgate.net Biocatalysis can offer unparalleled selectivity for certain transformations.

The development of more advanced and efficient synthetic strategies will not only be beneficial for the potential large-scale production of this compound but will also pave the way for the creation of a new generation of deuterated pharmaceuticals with improved therapeutic profiles. doi.org

Synthetic StrategyDescriptionAdvantages
Multi-step Synthesis Building the molecule from commercially available deuterated starting materials. researchgate.netHigh regioselectivity and level of deuterium incorporation.
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on a late-stage intermediate or the final molecule using a catalyst and a deuterium source (e.g., D₂O). nih.govFewer synthetic steps, applicable to complex molecules.
Photocatalytic Deuteration Using visible light to promote the deuteration reaction, often with high site selectivity. researchgate.netMild reaction conditions, unique reactivity patterns.
Ionic Liquid Catalysis Employing ionic liquids as catalysts for H-D exchange reactions. doi.orgCan offer high efficiency and rapid kinetics for specific substrates.
Biocatalysis Using purified enzymes or whole-cell systems to perform stereoselective deuteration reactions. researchgate.netHigh enantioselectivity and potential for green chemistry.

Q & A

Q. How to synthesize preclinical and clinical data to refine this compound’s therapeutic window?

  • Methodological Answer : Build a physiologically based pharmacokinetic (PBPK) model integrating in vitro permeability data and in vivo clearance rates. Calibrate the model using clinical trial data and simulate scenarios for dose optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deudomperidone
Reactant of Route 2
Reactant of Route 2
Deudomperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.